molecular formula C12H15NO5S B2896293 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 860648-57-3

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2896293
CAS No.: 860648-57-3
M. Wt: 285.31
InChI Key: NEFOQLNXMTWVSO-UHFFFAOYSA-N
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Description

    Reactants: 6-(ethylsulfonyl)-2H-1,4-benzoxazine and ethylene oxide

    Conditions: Base (e.g., potassium hydroxide), solvent (e.g., ethanol), elevated temperature

    Product: 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the ethylsulfonyl and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

  • Step 1: Synthesis of Benzoxazine Core

      Reactants: 2-aminophenol and formaldehyde

      Conditions: Acidic or basic medium, reflux

      Product: 2H-1,4-benzoxazine

Chemical Reactions Analysis

Types of Reactions

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium, controlled temperature

      Products: Corresponding ketone or aldehyde derivatives

  • Reduction: The ethylsulfonyl group can be reduced to an ethylthio group.

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvent, low temperature

      Products: 6-(ethylthio)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

  • Substitution: The hydroxyethyl group can be substituted with other functional groups.

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Solvent (e.g., dimethylformamide), elevated temperature

      Products: Corresponding substituted derivatives

Scientific Research Applications

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
  • 6-(ethylsulfonyl)-2-(2-methoxyethyl)-2H-1,4-benzoxazin-3(4H)-one
  • 6-(ethylsulfonyl)-2-(2-hydroxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific combination of the ethylsulfonyl and hydroxyethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-2-19(16,17)8-3-4-10-9(7-8)13-12(15)11(18-10)5-6-14/h3-4,7,11,14H,2,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFOQLNXMTWVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323760
Record name 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860648-57-3
Record name 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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